Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a hexahydroquinoline core substituted with a 4-hydroxy-3-methoxyphenyl group at position 4, two methyl groups at positions 2 and 7,7, and an isopropyl ester at position 2. This compound belongs to the 1,4-dihydropyridine (1,4-DHP) family, which is renowned for its pharmacological activities, including calcium channel modulation, antioxidant properties, and antimicrobial effects . Its structural complexity arises from the interplay of substituents on the quinoline ring and the ester moiety, which influence its physicochemical and biological behavior.
Properties
Molecular Formula |
C23H29NO5 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
propan-2-yl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H29NO5/c1-12(2)29-22(27)19-13(3)24-15-10-23(4,5)11-17(26)21(15)20(19)14-7-8-16(25)18(9-14)28-6/h7-9,12,20,24-25H,10-11H2,1-6H3 |
InChI Key |
WWOWOADVUMWKES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)O)OC)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with a suitable amine and a β-ketoester under acidic or basic conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hexahydroquinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The carbonyl group in the hexahydroquinoline ring can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, while the quinoline ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Polyhydroquinoline Derivatives
Key Observations :
Biological Activity
Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a hexahydroquinoline core with various functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 399.5 g/mol. Its structure includes a phenolic hydroxyl group and a methoxy group which are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.5 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. The mechanism of action involves:
- Antioxidant Activity : The phenolic hydroxyl group can donate electrons and scavenge free radicals, thereby reducing oxidative stress.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Enzyme Interaction : It may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.
Biological Activities
Research indicates that this compound exhibits several pharmacological properties:
- Antioxidant Properties : The compound demonstrates significant radical-scavenging activity in vitro.
- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains and fungi.
- Anticancer Potential : Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antioxidant Study : A study demonstrated that the compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents.
- Antimicrobial Efficacy : In vitro tests indicated that the compound had a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli.
- Cancer Research : In a recent experiment involving cancer cell lines (e.g., MCF-7), the compound showed promise in inhibiting cell growth and inducing apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
